3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione
Overview
Description
3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused chromene and pyrimidine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione typically involves multi-component reactions. One common method includes the reaction of 4-methoxy-1-naphthol with 4-halobenzaldehydes and malononitrile in an ethanolic piperidine solution . Another approach involves the cyclization of 2-amino-4-phenyl-4H-substituted chromene-3-carbonitrile with various reagents under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and consistency in the production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells . The compound interacts with the active site of CDK2 through hydrogen bonding and other interactions, disrupting its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine scaffold and has been studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused triazole ring, also investigated for its biological activity.
Uniqueness
3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione is unique due to its fused chromene and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-phenylchromeno[2,3-d]pyrimidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-15-12-8-4-5-9-14(12)22-16-13(15)10-19(17(21)18-16)11-6-2-1-3-7-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQLQKIAEAFNEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=O)C4=CC=CC=C4OC3=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363260 | |
Record name | 7B-056 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61424-77-9 | |
Record name | 3-Phenyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,5(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61424-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7B-056 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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